molecular formula C17H23N5O B11017680 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide

Cat. No.: B11017680
M. Wt: 313.4 g/mol
InChI Key: HYQKDVAUXQJUOQ-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a butanamide chain that includes a pyridine ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of dimethyl groups at the 4 and 6 positions. The amino group is then added to the pyrimidine ring through nucleophilic substitution reactions. The butanamide chain is synthesized separately, often starting from a pyridine derivative, and then coupled with the pyrimidine moiety through amide bond formation. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted analogs .

Scientific Research Applications

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects or changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(quinolin-2-yl)ethyl]butanamide
  • **4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyrimidin-2-yl)ethyl]butanamide
  • **4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(benzimidazol-2-yl)ethyl]butanamide

Uniqueness

The uniqueness of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-2-ylethyl)butanamide

InChI

InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-10-5-7-16(23)19-11-8-15-6-3-4-9-18-15/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

HYQKDVAUXQJUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=CC=N2)C

Origin of Product

United States

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